5-Cyano-5H-dibenzo[b,d]thiophenium triflate
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Overview
Description
5-Cyano-5H-dibenzo[b,d]thiophenium triflate is a sulfur-based reagent known for its role in electrophilic cyanation and cyanocyclizations. This compound is particularly valued for its ability to introduce cyano groups into various organic substrates, making it a versatile tool in synthetic organic chemistry .
Preparation Methods
The synthesis of 5-Cyano-5H-dibenzo[b,d]thiophenium triflate involves the activation of dibenzo[b,d]thiophene-5-oxide with triflic anhydride (Tf2O) followed by a reaction with trimethylsilyl cyanide (TMSCN). This method is scalable and does not require Lewis acid activation, making it efficient and practical for laboratory and industrial applications .
Chemical Reactions Analysis
5-Cyano-5H-dibenzo[b,d]thiophenium triflate undergoes various types of chemical reactions, including:
Electrophilic Cyanation: This compound is used to introduce cyano groups into electron-rich substrates such as amines, thiols, silyl enol ethers, alkenes, and polyaromatic hydrocarbons.
Cyanocyclizations: It can promote biomimetic cyanocyclization cascade reactions, which are not typically facilitated by other electrophilic cyanation reagents.
Common reagents and conditions used in these reactions include triflic anhydride and trimethylsilyl cyanide. The major products formed from these reactions are cyano-substituted organic compounds, which serve as precursors to amines, amides, aldehydes, carboxylic acids, and nitrogen-containing heterocycles .
Scientific Research Applications
5-Cyano-5H-dibenzo[b,d]thiophenium triflate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 5-Cyano-5H-dibenzo[b,d]thiophenium triflate exerts its effects involves the activation of dibenzo[b,d]thiophene-5-oxide with triflic anhydride, followed by the transfer of the cyano group from trimethylsilyl cyanide. This process does not require Lewis acid activation, making it a unique and efficient method for electrophilic cyanation .
Comparison with Similar Compounds
5-Cyano-5H-dibenzo[b,d]thiophenium triflate is unique in its ability to promote challenging transformations such as biomimetic cyanocyclization cascade reactions. Similar compounds include:
- N-cyano sulfonamides
- N-cyanobenzotriazole
- N-cyanobenzoimidazole
- Cyanobenziodoxone
These compounds also serve as electrophilic cyanation reagents but often require stronger nucleophiles or additional activation steps, making this compound a more versatile and efficient option .
Properties
Molecular Formula |
C14H8F3NO3S2 |
---|---|
Molecular Weight |
359.3 g/mol |
IUPAC Name |
dibenzothiophen-5-ium-5-carbonitrile;trifluoromethanesulfonate |
InChI |
InChI=1S/C13H8NS.CHF3O3S/c14-9-15-12-7-3-1-5-10(12)11-6-2-4-8-13(11)15;2-1(3,4)8(5,6)7/h1-8H;(H,5,6,7)/q+1;/p-1 |
InChI Key |
VIKNGIDMXVLCHQ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3[S+]2C#N.C(F)(F)(F)S(=O)(=O)[O-] |
Origin of Product |
United States |
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